molecular formula C22H22ClNO4 B607329 Enoxastrobin CAS No. 238410-11-2

Enoxastrobin

Cat. No. B607329
M. Wt: 399.871
InChI Key: VMNULHCTRPXWFJ-UJSVPXBISA-N
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Description

Enoxastrobin, also known as Enestroburin, is a chemical compound with the molecular formula C22H22ClNO4 . It is an anti-fungal agent that is active against P. oryzae and B. cinerea .


Molecular Structure Analysis

The molecular structure of Enoxastrobin consists of a complex arrangement of atoms. The molecular weight of Enoxastrobin is 399.87 g/mol . The structure includes a benzene ring and a chlorophenyl group .


Physical And Chemical Properties Analysis

Enoxastrobin has a density of 1.1±0.1 g/cm3, a boiling point of 552.4±60.0 °C at 760 mmHg, and a flash point of 287.9±32.9 °C . It has a molar refractivity of 111.0±0.5 cm3, and a molar volume of 357.7±7.0 cm3 . It also has a polar surface area of 57 Å2 and a polarizability of 44.0±0.5 10-24 cm3 .

Scientific Research Applications

  • Enoxastrobin has been synthesized and tested for its insecticidal activities against Leucania separata and Myzus persicae Sulzer, showing good effectiveness (Xu Jing-bo, 2013).

  • Novel compounds derived from Enoxastrobin, specifically benzothiophene-substituted oxime ether strobilurins, were designed and synthesized. These compounds exhibited good or excellent fungicidal activities against various fungi, such as Colletotrichum lagenarium and Puccinia sorghi Schw (S. Tu, et al., 2014).

  • Oxime ether strobilurins containing an indole moiety, which employed an indole group to stabilize the E-styryl group in Enoxastrobin, were synthesized. These compounds demonstrated potent fungicidal activities and provided insights into the structure-activity relationship of these derivatives (Yaqiang Xie, et al., 2015).

Safety And Hazards

Enoxastrobin is harmful if swallowed and in contact with skin . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is very toxic to aquatic life and has long-lasting effects .

properties

IUPAC Name

methyl (E)-2-[2-[[(E)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]oxymethyl]phenyl]-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO4/c1-16(8-9-17-10-12-19(23)13-11-17)24-28-14-18-6-4-5-7-20(18)21(15-26-2)22(25)27-3/h4-13,15H,14H2,1-3H3/b9-8+,21-15+,24-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNULHCTRPXWFJ-UJSVPXBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC1=CC=CC=C1C(=COC)C(=O)OC)C=CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OCC1=CC=CC=C1/C(=C\OC)/C(=O)OC)/C=C/C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058030
Record name Enoxastrobin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enoxastrobin

CAS RN

238410-11-2
Record name Enoxastrobin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=238410-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enoxastrobin [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0238410112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enoxastrobin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENOXASTROBIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C468L9CJO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
58
Citations
S Tu, YQ **e, SZ Gui, LY Ye, ZL Huang… - Bioorganic & Medicinal …, 2014 - Elsevier
… group to stabilise the E-styryl group in Enoxastrobin (an unsaturated oxime strobilurin fungicide … nearly all of the tested fungi at a concentration of 0.39 mg/L compared to Enoxastrobin. …
Number of citations: 41 www.sciencedirect.com
X Zhang, J Fang, C Li, J Zhang, S Yang… - Chemistry & …, 2023 - Wiley Online Library
… 52 Enoxastrobin (the chemical structure is shown in Fig. 2) exhibits excellent fungicidal activities … of which 57 exhibited better fungicidal activities than that of Enoxastrobin [14-17]. 58 59 …
Number of citations: 1 onlinelibrary.wiley.com
YQ **e, ZL Huang, HD Yan, J Li, LY Ye… - Chemical Biology & …, 2015 - Wiley Online Library
… important heterocycles, hereby, a series of novel indole-substituted oxime ethers 7 (Figure 1) utilizing a indole group as bioisostere to replace the E-styryl group in Enoxastrobin were …
Number of citations: 30 onlinelibrary.wiley.com
A Leadbeater - Fungicide resistance in crop protection: risk …, 2012 - cabidigitallibrary.org
This chapter deals with the biochemical mode of action of quinone outside inhibitor (QoI) fungicides, which are respiration inhibitors; their fungicidal activity comes from their ability to …
Number of citations: 30 www.cabidigitallibrary.org
N Umetsu, Y Shirai - Journal of Pesticide Science, 2020 - jstage.jst.go.jp
General trends and strategies for novel pesticides are summarized. Global pesticide sales and pesticide discovery research are also briefly reviewed. At least 105 chemical pesticides …
Number of citations: 225 www.jstage.jst.go.jp
B Luo, Y Ning, B Rao - Journal of Agricultural and Food Chemistry, 2022 - ACS Publications
β-Methoxyacrylate derivatives represent a new class of pesticides, which have attracted increasing attention owing to their unique structure, broad biological activity, and unique …
Number of citations: 3 pubs.acs.org
YQ **e, YB Huang, JS Liu, LY Ye… - Pest management …, 2015 - Wiley Online Library
… 1) utilising a benzofuran group as bioisostere to replace the E-styryl group in enoxastrobin … compounds maintained or enhanced their fungicidal activities compared with enoxastrobin. …
Number of citations: 35 onlinelibrary.wiley.com
C Lamberth - Bioactive carboxylic compound classes …, 2016 - Wiley Online Library
Almost all commercialized strobilurin fungicides belong to the subclasses of methoxyacrylates, such as azoxystrobin; methoxyiminoacetates, such as kresoxim‐methyl; …
Number of citations: 12 onlinelibrary.wiley.com
J Zhang, F Zhu, M Gu, H Ye, L Gu, L Zhan, C Liu… - Postharvest Biology and …, 2021 - Elsevier
Phytophthora litchii is the causative agent of litchi downy blight, one of the most destructive pre- and postharvest diseases of litchi, which has caused severe economic losses. …
Number of citations: 9 www.sciencedirect.com
H Sierotzki - Fungicide Resistance in Plant Pathogens: Principles …, 2015 - Springer
… major QoI fungicides were introduced in the late 1990s and the beginning of the new millennium, still in recent years new compounds are registered such as orazostrobin, enoxastrobin, …
Number of citations: 55 link.springer.com

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